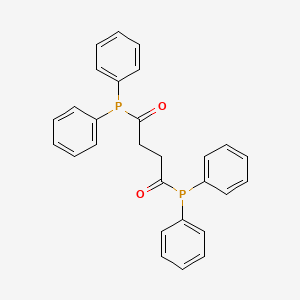
1,4-Bis(diphenylphosphanyl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(diphenylphosphanyl)butane-1,4-dione is an organophosphorus compound with the chemical formula C28H28P2O2. It is a white solid that is soluble in organic solvents. This compound is less commonly used in coordination chemistry compared to other diphosphine ligands but plays a significant role in various catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione can be synthesized through a phenylation reaction. Typically, phenyl chloride reacts with diphosphine butane under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of organic solvents and controlled temperatures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
1,4-Bis(diphenylphosphanyl)butane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki coupling, Heck reaction, and Stille coupling
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of complex organic molecules and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(diphenylphosphanyl)butane-1,4-dione involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center it coordinates with .
Comparison with Similar Compounds
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Comparison: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione is unique due to its specific structure and the natural bite angle of 94° in its bidentate coordination mode . This makes it suitable for specific catalytic applications where other similar compounds may not be as effective.
Properties
CAS No. |
89243-77-6 |
|---|---|
Molecular Formula |
C28H24O2P2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1,4-bis(diphenylphosphanyl)butane-1,4-dione |
InChI |
InChI=1S/C28H24O2P2/c29-27(31(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(30)32(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
HVLBSFLTIOGUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















